molecular formula C16H11F3N2O2 B14117912 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one

Cat. No.: B14117912
M. Wt: 320.27 g/mol
InChI Key: ONBPJLJTYLXMRU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one is a compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at room temperature (20°C) in ethyl ether, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The trifluoromethyl and diazenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one involves its ability to form complexes with metals. The trifluoromethyl and diazenyl groups play a crucial role in coordinating with metal ions, leading to the formation of stable complexes. These complexes can exhibit unique catalytic and structural properties, making them valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one is unique due to the presence of both trifluoromethyl and diazenyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

1,1,1-trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)15(23)13(14(22)11-7-3-1-4-8-11)21-20-12-9-5-2-6-10-12/h1-10,22H

InChI Key

ONBPJLJTYLXMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC=C2)O

Origin of Product

United States

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